4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 921813-22-1

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-2857550
CAS Number: 921813-22-1
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It demonstrated efficacy in preclinical models of rheumatoid arthritis and possesses a favorable safety profile. []

    Relevance: This compound shares the core 1,3,4-oxadiazole ring structure with 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. Although it lacks the tetrahydrofuran moiety, it features a substituted biphenyl group attached to the oxadiazole ring and a benzamide group, making it structurally analogous to the main compound. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

    Compound Description: This compound belongs to a series of heterocyclic compounds synthesized and screened for their antibacterial properties. []

    Relevance: Similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, this compound incorporates both a 1,3,4-oxadiazole ring and a benzamide moiety. The presence of a thiazole ring system and a phenyl substituent on the oxadiazole ring differentiates it from the main compound, highlighting potential areas for structural modification and exploration of biological activity. []

    Compound Description: This compound is an iridium(III) complex bearing an oxadiazol-substituted amide ligand. [] It displays green phosphorescent emission and has been utilized in organic light-emitting diodes (OLEDs) with high efficiency and low efficiency roll-off. []

    Relevance: The ligand PhOXD (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide) within this iridium complex shares significant structural similarity with 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. Both possess the 1,3,4-oxadiazole ring substituted with a benzamide group at the 2-position. This compound exemplifies the use of the 1,3,4-oxadiazole-benzamide scaffold in materials science applications. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of compounds, specifically N‐(5‐(methylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i), were synthesized as potential alkaline phosphatase inhibitors. [] Several compounds in this series exhibited good to excellent inhibitory activity against alkaline phosphatase. []

    Relevance: These compounds share the core 1,3,4-oxadiazole and benzamide moieties with 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. The variation in the alkylthio substituent at the 5-position of the oxadiazole ring provides insight into structure-activity relationships for alkaline phosphatase inhibition and highlights potential modifications for modulating biological activity. []

Properties

CAS Number

921813-22-1

Product Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C17H20N4O5S

Molecular Weight

392.43

InChI

InChI=1S/C17H20N4O5S/c1-21(12-6-7-12)27(23,24)13-8-4-11(5-9-13)15(22)18-17-20-19-16(26-17)14-3-2-10-25-14/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,18,20,22)

InChI Key

TVWBXUAEOWTXMH-UHFFFAOYSA-N

SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CCCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.